1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine is a chemical compound classified as a member of the benzodiazepine family. Its molecular formula is CHN, and it features a unique structure that includes a benzodiazepine core with methyl and amine substituents. This compound exhibits psychoactive properties and is of interest in both medicinal chemistry and pharmacology due to its potential therapeutic effects.
The compound is synthesized through various chemical methods, primarily involving the cyclization of specific precursors such as 2-amino-5-methylbenzophenone. This synthesis typically requires specific reaction conditions to yield the desired product in high purity and yield.
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine belongs to the broader class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant effects. Benzodiazepines interact with the central nervous system by modulating neurotransmitter activity.
The synthesis of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and the stoichiometry of reactants to optimize yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques like chromatography.
The molecular structure of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine features:
The compound has a molecular weight of approximately 191.27 g/mol and exhibits specific stereochemical configurations that influence its biological activity.
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine involves its interaction with neurotransmitter systems in the brain. Specifically:
Studies have indicated that compounds within this class can exhibit varying affinities for different GABA receptor subtypes, influencing their therapeutic profiles.
The physical properties of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine include:
Chemical properties include:
Relevant analyses include stability studies under various pH conditions and thermal stability assessments.
The applications of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine are diverse:
Copper-mediated intramolecular C–N coupling provides direct access to complex benzodiazepine architectures. This method employs 1-(2-bromobenzyl)azetidine-2-carboxamides as precursors, where copper catalysis induces cyclization to form strained azetidine-fused 1,4-benzodiazepines. Key reaction parameters include:
This transformation delivers 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-ones in 91–98% yield while preserving halogen handles (e.g., aryl chlorides) for downstream functionalization [2]. The reaction’s efficiency stems from copper’s ability to mediate Ullmann-type coupling without racemization, making it ideal for chiral intermediates.
Table 1: Performance of Intramolecular C–N Coupling for Diazepine Formation
Precursor Substituent | Product Yield (%) | Reaction Time (h) |
---|---|---|
R = 4-Cl-C₆H₄ | 98 | 3 |
R = 4-MeO-C₆H₄ | 95 | 3 |
R = 4-CF₃-C₆H₄ | 91 | 3.5 |
The azetidine moiety in cyclized products serves as a versatile synthon for further diversification. Copper catalysis enables efficient ring formation under mild conditions due to azetidine’s inherent ring strain, which lowers activation barriers. This strategy:
Mechanistic studies suggest Cu(I) undergoes oxidative addition into the C–Br bond, followed by azetidine nitrogen coordination and reductive elimination to form the seven-membered ring [9]. The fused [3.2.1] bicyclic system exhibits exclusive regioselectivity due to geometric constraints during C–N bond formation.
Azetidine-fused benzodiazepines undergo sequential modifications to introduce C-3 side chains:
Step 1: N-Methylation
Step 2: Nucleophilic Ring OpeningAziridinium intermediates react with nucleophiles at C-3 due to reduced steric hindrance versus C-1:
Table 2: Azetidine Ring Opening with Nucleophiles
Nucleophile | Product | Yield (%) | Conditions |
---|---|---|---|
NaN₃ | 3-(2-Azidoethyl)-benzodiazepine | 91 | DMF, rt, 6 h |
KCN | 3-(2-Cyanoethyl)-benzodiazepine | 78 | DMF, rt, 24 h |
PhSNa | 3-(2-Phenylthioethyl)-benzodiazepine | 95 | DMF, rt, 12 h |
Regiochemistry is confirmed by X-ray crystallography showing nucleophilic attack at the less substituted methylene carbon [2] [9]. Phenoxide fails to react due to insufficient nucleophilicity, highlighting the need for soft nucleophiles.
Table 3: Alternative N-Methylation Agents
Methylating Agent | Conversion (%) | By-products |
---|---|---|
Methyl triflate | >99 | None detected |
Methyl iodide | 75 | Quaternary ammonium salts |
Dimethyl sulfate | 82 | O-Methylation |
Synthesis of N-monoprotected benzodiazepines enables selective late-stage diversification. A one-pot Mitsunobu/reductive cyclization sequence achieves this:
Step 1: Mitsunobu Coupling
Step 2: Deprotection-Cyclization
This method delivers N4-nosyl-1,4-benzodiazepines in 65–80% yield. The N-nosyl group enables chemoselective functionalization at N4 while leaving N1 available for derivatization—critical for installing the 8-amino and 1,4-dimethyl groups in the target molecule.
Table 4: Reductive Cyclization Conditions & Yields
Reducing Agent | Acid Additive | Yield Range (%) | Side Products |
---|---|---|---|
Zn | AcOH | 65–80 | <5% over-reduction |
SmI₂ | i-PrOH | 45–60 | 10–15% dehalogenation |
NaBH₃CN | TFA | 50–70 | 8–12% Boc cleavage |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7